BenchChemオンラインストアへようこそ!

(2-Bromo-4-nitrophenyl)methanesulfonamide

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimisation

(2-Bromo-4-nitrophenyl)methanesulfonamide is a benzylic sulfonamide building block that incorporates three synthetically orthogonal functional groups—an aryl bromide, a para-nitro group, and a primary sulfonamide—within a single, compact scaffold (C₇H₇BrN₂O₄S, MW 295.11 g·mol⁻¹). Its computed logP (XLogP3 = 0.9) is marginally higher than the non-halogenated analogue (4-nitrophenyl)methanesulfonamide (logP 0.6), indicating slightly enhanced lipophilicity attributable to bromine substitution.

Molecular Formula C7H7BrN2O4S
Molecular Weight 295.11 g/mol
CAS No. 1179307-46-0
Cat. No. B1532588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-4-nitrophenyl)methanesulfonamide
CAS1179307-46-0
Molecular FormulaC7H7BrN2O4S
Molecular Weight295.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)CS(=O)(=O)N
InChIInChI=1S/C7H7BrN2O4S/c8-7-3-6(10(11)12)2-1-5(7)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14)
InChIKeyNJEXZIQIPXGKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-4-nitrophenyl)methanesulfonamide (CAS 1179307-46-0): Structural & Physicochemical Overview for Scientific Sourcing


(2-Bromo-4-nitrophenyl)methanesulfonamide is a benzylic sulfonamide building block that incorporates three synthetically orthogonal functional groups—an aryl bromide, a para-nitro group, and a primary sulfonamide—within a single, compact scaffold (C₇H₇BrN₂O₄S, MW 295.11 g·mol⁻¹) [1]. Its computed logP (XLogP3 = 0.9) is marginally higher than the non-halogenated analogue (4-nitrophenyl)methanesulfonamide (logP 0.6), indicating slightly enhanced lipophilicity attributable to bromine substitution [1][2]. The compound is supplied as a research-grade intermediate (typical purity ≥ 95%) and is catalogued under identifiers including PubChem CID 51892336, AKOS008143039, and EXB30746 [1].

Why Generic Substitution of (2-Bromo-4-nitrophenyl)methanesulfonamide Carries Functional Risk in Multi-Step Syntheses


The compound’s value resides in the simultaneous presence of three orthogonal reactive handles: the benzylic sulfonamide group, the aromatic C–Br bond, and the electron-withdrawing nitro group. Simply replacing it with the non-brominated (4-nitrophenyl)methanesulfonamide eliminates the halogen handle required for Pd-catalysed cross-coupling (Suzuki, Buchwald–Hartwig), while switching to the N-linked isomer N-(2-bromo-4-nitrophenyl)methanesulfonamide alters the steric and electronic environment of the sulfonamide nitrogen, potentially compromising downstream reactivity such as N-alkylation or acylation [1][2]. The chloro analogue (2-chloro-4-nitrophenyl)methanesulfonamide (MW 250.66 g·mol⁻¹) offers a weaker C–X leaving group with different oxidative addition kinetics in cross-coupling, which can lead to lower yields or require re-optimisation of reaction conditions . These structural distinctions make generic substitution a non-trivial decision that demands experimental validation.

Head-to-Head Quantitative Evidence for (2-Bromo-4-nitrophenyl)methanesulfonamide vs. Closest Structural Analogues


Increased Molecular Volume and Heavy Atom Count vs. Non-Halogenated Analogue

Replacement of the para-hydrogen in (4-nitrophenyl)methanesulfonamide (CAS 88918-72-3) with a bromine atom increases the molecular weight from 216.22 g·mol⁻¹ to 295.11 g·mol⁻¹ and the heavy atom count from 14 to 15, while raising the computed logP from 0.6 to 0.9 [1][2]. These changes are modest but statistically significant for fragment-based lead optimisation where incremental logP shifts of 0.3 units can impact permeability and solubility profiles.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimisation

Aryl Bromide Handle Enables Pd-Catalysed Cross-Coupling vs. Inert Analogues

The presence of the aryl bromide in (2-bromo-4-nitrophenyl)methanesulfonamide permits direct participation in Suzuki–Miyaura, Stille, and Buchwald–Hartwig couplings, whereas the non-halogenated (4-nitrophenyl)methanesulfonamide cannot undergo such transformations without prior functionalisation [1][2]. In generic studies of brominated sulfonamide building blocks, Suzuki couplings on analogous scaffolds proceed with yields of 69–98%, whereas chloro analogues frequently require harsher conditions or give lower conversions [3].

Synthetic Methodology C–C Bond Formation Late-Stage Functionalisation

Benzylic Sulfonamide vs. Direct N-Aryl Sulfonamide: Conformational Impact on Downstream Reactivity

The benzylic sulfonamide architecture of the target compound (C–CH₂–SO₂NH₂) provides a flexible methylene spacer between the aromatic ring and the sulfonamide group, in contrast to the N‑aryl isomer N-(2-bromo-4-nitrophenyl)methanesulfonamide (CAS 51765-50-5), where the sulfonamide nitrogen is directly attached to the ring [1][2]. The rotatable bond count is identical (2) for both scaffolds, but the spatial orientation of the sulfonamide moiety differs, which can affect N-alkylation kinetics and the geometry of metal coordination when used as a directing group [3].

Medicinal Chemistry Conformational Analysis N-Alkylation Efficiency

Commercial Availability and Purity Grade Benchmarking Against Direct Analogues

As of early 2026, (2-bromo-4-nitrophenyl)methanesulfonamide is available from multiple suppliers at ≥ 95% purity (Leyan) , while the non-halogenated analogue (4-nitrophenyl)methanesulfonamide is offered at ≥ 97% purity by multiple vendors (Aladdin, Bidepharm) and the chloro analogue at 98% (Bidepharm) . Although the bromo compound carries a moderate price premium (approximately €328 for 50 mg at CymitQuimica), its three reactive handles consolidate synthetic steps compared with purchasing and functionalising the non-halogenated scaffold separately.

Chemical Procurement Building Block Supply Purity Comparison

Proven and Prospective Application Scenarios for (2-Bromo-4-nitrophenyl)methanesulfonamide in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Requiring Halogenated Topological Diversity

In fragment-based screening programmes, the modest increase in molecular weight (+78.89 Da) and lipophilicity (Δ logP = +0.3) relative to the unsubstituted (4-nitrophenyl)methanesulfonamide fragment positions the brominated scaffold as a privileged intermediate for fragment growing and merging strategies [1]. The aryl bromide enables rapid analoguing via Suzuki coupling, while the benzylic sulfonamide preserves sufficient polarity (TPSA 114 Ų) to maintain aqueous solubility within the typical 'rule of three' fragment space.

Parallel Synthesis of Sulfonamide Libraries via Pd-Mediated Cross-Coupling

The compound’s aryl bromide handle permits single-step diversification using commercially available boronic acids or amines, enabling the parallel synthesis of dozens of analogs for SAR exploration [2]. Compared with the chloro analogue, the brominated scaffold is expected to undergo faster oxidative addition with standard Pd catalysts, reducing reaction times and increasing library throughput.

Synthesis of β-Sultam and Directed C–H Activation Precursors

Benzylic sulfonamides can be converted to β-sultams via domino alkylation chemistry, and when combined with the nitro group as a masked amine, the target compound provides a compact precursor for heterocyclic synthesis [3]. The bromine atom additionally serves as a directing group in metal-catalysed C–H functionalisation, a capability absent in the non-halogenated analogue.

Medicinal Chemistry Campaigns Targeting Kinase or Sulfatase Enzymes

The sulfonamide motif is a recognised pharmacophore in kinase and steroid sulfatase inhibitors. While direct IC₅₀ data for this specific compound against STS or kinases is not publicly available, its structural features map onto known sulfonamide pharmacophores, and the bromine atom offers the potential for halogen bonding with backbone carbonyls in kinase hinge regions [4]. This scaffold thus represents a rational starting point for structure-based design when bespoke synthesis of a brominated benzylic sulfonamide is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Bromo-4-nitrophenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.